1-Ethyl-indan-4-ol
Description
Overview of the Indanol Scaffold in Chemical Synthesis
The fundamental structure of indanol, a hydroxylated derivative of indane, is a key building block in organic synthesis. The indane scaffold itself is a fused bicyclic system comprising a benzene (B151609) ring and a cyclopentane (B165970) ring. The presence of the hydroxyl group in indanols introduces a site for further functionalization and allows for the creation of chiral centers, which are crucial in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. ontosight.ai
The rigidity of the indanol framework is one of its most significant properties, providing a predictable three-dimensional structure that is essential for designing molecules with specific biological activities or catalytic properties. beilstein-journals.org This structural rigidity, combined with the ability to introduce various functional groups at different positions, makes the indanol scaffold a versatile starting point for creating a library of compounds with diverse chemical and physical properties. beilstein-journals.org For instance, the indanol core is central to the synthesis of various organocatalysts and ligands used in asymmetric catalysis. beilstein-journals.orgorganic-chemistry.org The synthesis of indanols often starts from the corresponding indanones (the ketone analogues), which can be reduced to the alcohol. beilstein-journals.org Numerous methods have been developed for the synthesis of the indanone core itself, including Friedel–Crafts reactions and transition metal-catalyzed cyclizations. beilstein-journals.orgorganic-chemistry.org
Academic Importance of Substituted Indanols in Contemporary Organic Chemistry
The true value of the indanol scaffold in contemporary organic chemistry is most evident in its substituted derivatives. By attaching different chemical groups to the indanol core, researchers can fine-tune the molecule's properties for specific applications. Substituted indanols are particularly important as chiral auxiliaries and ligands in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. ontosight.airesearchgate.net For example, aminoindanols, which feature both an amino group and a hydroxyl group, are highly effective in inducing chirality in various chemical transformations. ontosight.aibeilstein-journals.org The cis-1-amino-2-indanol structure is a well-known chiral ligand used in asymmetric reductions and additions. researchgate.net
The academic interest in substituted indanols also stems from their role as key intermediates in the synthesis of complex natural products and pharmaceuticals. ontosight.aibeilstein-journals.org The indanol structural motif is found in a range of biologically active molecules, including compounds with potential antiviral, anticancer, and anti-inflammatory properties. beilstein-journals.orgontosight.ai For example, derivatives of aminoindanol (B8576300) have been investigated for their effects on the central nervous system. ontosight.ai The ability to create a diverse array of substituted indanols allows chemists to explore structure-activity relationships, leading to the development of more potent and selective drug candidates. nih.govmdpi.com The development of novel N-heterocyclic carbene (NHC) ligands derived from substituted amino-indanols further highlights their importance, as these ligands have shown high efficiency in asymmetric catalysis. rsc.org
Research Trajectory of 1-Ethyl-indan-4-ol and Related Structural Motifs
While specific research on This compound is not extensively documented in publicly available literature, its structural motifs are part of a broader and well-established research trajectory in organic chemistry. The interest in 1-alkyl-substituted indanols has grown due to their presence in natural products and their potential as synthetic intermediates. acs.org The synthesis of chiral 1-alkylindan-1-ols, for instance, has been a focus of methods involving asymmetric allylation followed by C-C bond formation. acs.org
The research trajectory for related indanol structures has been significant. The development of catalysts and synthetic methods involving the indanol scaffold has been a continuous area of study for several decades. beilstein-journals.orgbeilstein-journals.org Early work focused on the fundamental synthesis of the indanone and indanol cores. beilstein-journals.org More recent research has shifted towards the application of substituted indanols, particularly in asymmetric catalysis and medicinal chemistry. beilstein-journals.orgnih.gov The exploration of aminoindanol derivatives as bifunctional organocatalysts, for example, has been a fruitful area of research, leading to efficient methods for key chemical reactions like Michael additions and Friedel-Crafts alkylations. beilstein-journals.org The continuous development of synthetic routes to access functionally diverse indanone and indanol building blocks underscores their sustained importance in drug discovery. mdpi.com The study of how strain and stereoelectronics within the indanol framework influence reaction outcomes, such as in asymmetric ring expansions, represents a modern frontier in the field. nih.gov Therefore, the research context for a compound like This compound lies within this larger effort to create and utilize novel substituted indanols for advanced applications in synthesis and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-ethyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C11H14O/c1-2-8-6-7-10-9(8)4-3-5-11(10)12/h3-5,8,12H,2,6-7H2,1H3 |
InChI Key |
QETYUDWVUIZLDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C1C=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl Indan 4 Ol and Analogous Indanols
Retrosynthetic Analysis of 1-Ethyl-indan-4-ol
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.netamazonaws.com For This compound , the primary disconnections involve the ethyl group at the C1 position and the bonds forming the five-membered ring.
A logical retrosynthetic pathway for This compound (I) is shown below. The analysis begins by disconnecting the ethyl group at the C1 position. This suggests a precursor such as 4-hydroxy-1-indanone (II), which could be subjected to a Grignard reaction with an ethylating agent (e.g., ethylmagnesium bromide) followed by a reduction step, or a direct alkylation if feasible.
Alternatively, the alcohol functional group can be traced back to the corresponding ketone, 1-ethyl-4-indanone (III). The synthesis of this intermediate becomes a key objective. Further disconnection of the five-membered ring of the indanone (III) via a strategic bond cleavage, typically reverse of a Friedel-Crafts acylation, leads to a plausible starting material like 3-(m-ethylphenyl)propionic acid (IV). This linear precursor contains the necessary carbon framework and functional groups to form the bicyclic indanone structure through an intramolecular cyclization. This approach highlights 4-indanone derivatives as crucial intermediates in the synthesis of 1-substituted-4-indanols.

Classical and Modern Approaches to the Indan-4-ol Core Structure
The synthesis of the indan-4-ol scaffold is central to obtaining the target molecule and its analogs. The most common strategy involves the preparation of an indanone precursor, which is subsequently reduced to the corresponding indanol.
Cyclization Reactions for Indanone Precursors
The formation of the indanone ring system is a critical step, and several cyclization strategies have been developed to achieve this.
Intramolecular Friedel-Crafts acylation is a cornerstone method for constructing indanone rings. This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive derivatives, such as acid chlorides, in the presence of a strong acid or a Lewis acid catalyst. acs.orgcdnsciencepub.com Polyphosphoric acid (PPA) is a widely used reagent for this transformation, promoting the cyclization of 3-arylpropionic acids to yield indanones. The use of Lewis acids like niobium pentachloride (NbCl₅) has also been reported to effectively catalyze the intramolecular acylation of 3-arylpropanoic acids under mild conditions. researchgate.net Furthermore, scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the intramolecular Friedel-Crafts acylation of benzyl (B1604629) Meldrum's acid derivatives, providing access to polysubstituted 1-indanones. acs.org
Table 1: Examples of Intramolecular Friedel-Crafts Acylation for Indanone Synthesis
| Precursor | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
| 3-(3,5-Dimethoxyphenyl)propanoic acid | Tb(OTf)₃ | 250 °C | 4,6-Dimethoxy-1-indanone | 74 | beilstein-journals.org |
| 3-Phenylpropanoic acid | NbCl₅ | Room Temp | 1-Indanone (B140024) | Good | researchgate.net |
| 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | TMSOTf | Reflux in Nitromethane | 5,6-Dimethoxy-2-methyl-1-indanone | >95 (ratio) | orgsyn.org |
| 3-(2,5-Dimethoxyphenyl)propanoic acid | PPA, P₂O₅ | 90 °C | 4,7-Dimethoxy-1-indanone | - | beilstein-journals.org |
The Nazarov cyclization is an electrocyclic reaction that provides a powerful route to cyclopentenones, including indanones. researchgate.netrsc.org This reaction involves the acid-catalyzed cyclization of divinyl ketones. researchgate.net For indanone synthesis, the substrates are typically aryl vinyl ketones. researchgate.net Various Lewis acids and Brønsted acids can promote this transformation. For instance, chalcones (1,3-diaryl-2-propen-1-ones) can undergo Nazarov cyclization in the presence of trifluoroacetic acid (TFA) to yield substituted 1-indanones. beilstein-journals.org Copper(II) triflate has been used to catalyze a tandem Nazarov cyclization and electrophilic fluorination to produce fluorine-containing 1-indanone derivatives. beilstein-journals.orgthieme-connect.com
Table 2: Examples of Nazarov Cyclization for Indanone Synthesis
| Substrate | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
| Chalcone derivative | Trifluoroacetic acid (TFA) | 120 °C, 4 h | Substituted 1-Indanone | - | beilstein-journals.org |
| α,β-Unsaturated arylketone | Cu(OTf)₂ | - | Fluorinated 1-Indanone derivative | - | beilstein-journals.org |
| Chalcone derivative | Trifluoroacetic acid (TFA) | Microwave, 120 °C, 20 min | Combretastatin A-4 related 1-Indanone | - | beilstein-journals.org |
| 2-Amido-1,4-pentadien-3-ones | - | - | α-Amido-indanones | - | rsc.org |
A variety of other cycloaddition and annulation reactions have been employed for the synthesis of the indanone core. Transition-metal-catalyzed reactions are particularly prominent in modern synthetic chemistry. For example, rhodium(III)-catalyzed [4+1] cycloaddition of α-carbonyl sulfoxonium ylides with activated alkenes furnishes a range of substituted indanone derivatives. organic-chemistry.orgacs.org Palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives has also been developed to construct the indanone skeleton directly via C-H activation of the aldehyde group. acs.orgnih.gov Another approach involves a [4+1] annulation of (trialkylsilyl)arylketenes with (trimethylsilyl)diazomethane to form 2-indanone (B58226) derivatives. acs.orgnih.gov Additionally, [3+2] cycloaddition reactions have been utilized, such as the reaction between 2-benzylidene-1-indenones and functional olefins to create indanone-fused polycycles. rsc.org
Table 3: Examples of Other Cycloaddition/Annulation Reactions for Indanone Synthesis
| Reaction Type | Reactants | Catalyst | Product | Yield (%) | Reference |
| [4+1] Cycloaddition | α-Carbonyl sulfoxonium ylides, Activated alkenes | [Cp*RhCl₂]₂/AgSbF₆ | Substituted Indanone | up to 94 | organic-chemistry.orgacs.org |
| C-H Annulation | o-Bromobenzaldehydes, Norbornenes | Pd(OAc)₂/PPh₃ | Indanone derivative | up to 20 | acs.orgnih.gov |
| [4+1] Annulation | (Trialkylsilyl)arylketenes, (Trimethylsilyl)diazomethane | - | 2-Indanone derivative | 86 | acs.org |
| [3+2] Cycloaddition | 2-Benzylidene-1-indenones, Functional olefins | DABCO | Indanone-fused cyclopentane (B165970) | High | rsc.org |
Nazarov Cyclization Routes
Reduction of Indanone Derivatives to Indanols
The final step in forming the indan-4-ol core is the reduction of the ketone functionality of the indanone precursor. This transformation can be achieved using a variety of reducing agents. Asymmetric reduction methods are of particular interest as they allow for the synthesis of enantiomerically enriched indanols, which are valuable building blocks for chiral ligands and drug candidates. whiterose.ac.ukrsc.orgnih.gov
Asymmetric transfer hydrogenation (ATH) using chiral ruthenium(II) catalysts, such as (R,R)-Ts-DENEB, has proven highly effective for the kinetic resolution of racemic 3-aryl-1-indanones. rsc.org This method can produce cis-3-arylindanols and unreacted (S)-3-arylindanones with high diastereomeric and enantiomeric excess. rsc.org Similarly, Ru(II) catalysts based on DPEN have been used for the asymmetric transfer hydrogenation of 3-phenyl indanones, yielding enantioenriched cis-3-phenyl indanols. whiterose.ac.uk The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is another powerful method for the enantioselective reduction of indanones. acs.org
Table 4: Examples of Reduction of Indanones to Indanols
| Indanone Substrate | Catalyst/Reducing Agent | Conditions | Product | Diastereomeric Ratio/ee (%) | Reference |
| Racemic 3-Aryl-1-indanones | (R,R)-Ts-DENEB (Ru(II) catalyst) | HCO₂H/Et₃N, MeOH, rt | cis-3-Aryl-1-indanol | High dr and ee | rsc.org |
| 3-Phenyl indanones | DPEN-based Ru(II) catalyst | - | cis-3-Phenyl indanol | dr >95:5, 94% ee (product), 82% ee (SM) | whiterose.ac.ukwhiterose.ac.uk |
| Substituted Indanones | Chiral Oxazaborolidine (CBS) | - | Enantioenriched Indanol | Good to excellent ee | acs.org |
| Keto-ester indanone derivative | LiBH₄ | - | Aromatic substituted indanol | - | mdpi.com |
Green Chemistry Principles in Indanol Synthesis
The application of green chemistry principles to the synthesis of indanols is crucial for minimizing environmental impact and enhancing economic viability. solubilityofthings.com These principles guide the development of more benign and efficient chemical processes. solubilityofthings.com
Metal-Free Catalysis and Biocatalysis
The shift away from heavy metal catalysts, which can be toxic and expensive, has led to the exploration of metal-free and biocatalytic alternatives for indanol synthesis. nih.govacs.org
Metal-Free Catalysis: While the complete elimination of metals in certain transformations remains a challenge, research into metal-free catalysis is an active area. acs.org For instance, organocatalysts are being explored for various organic reactions. rsc.org Hypervalent iodine compounds have been used as inexpensive, metal-free catalysts for intramolecular cyclizations to form N-S bonds in related heterocyclic systems, showcasing a potential direction for indanol synthesis. mdpi.com The aim is to avoid residual metal contamination in the final products, which is a significant concern in the pharmaceutical industry. acs.org
Biocatalysis: Enzymes and whole-cell systems offer a highly selective and environmentally friendly route to chiral indanols. core.ac.ukmdpi.com Biocatalysis operates under mild conditions and can achieve high enantioselectivity, which is particularly important for the synthesis of pharmaceutical intermediates. core.ac.ukgoogle.com For example, various yeast strains and specific enzymes like ketoreductases have been successfully employed for the asymmetric reduction of prochiral ketones to produce chiral alcohols. google.comtandfonline.com The use of biocatalysts aligns with green chemistry principles by often eliminating the need for protecting groups due to the high specificity of enzymes. acs.org
A notable example is the use of Saccharomyces cerevisiae for the production of (S)-1-indanol from 1-indanone, achieving high conversion and enantiomeric excess. google.com This biological reduction method boasts a theoretical yield of 100% and excellent atom economy. google.com Similarly, lipases have been used for the kinetic resolution of racemic indanols. mdpi.com
Table 1: Examples of Biocatalytic Synthesis of Chiral Alcohols
| Biocatalyst | Substrate | Product | Conversion Rate (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | 1-Indanone | (S)-1-Indanol | 98.5 | 99 | google.com |
| KRED-244 | 1-(5-chloro-[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethan-1-one | (R)-chiral alcohol | >99 | >99 | tandfonline.com |
| KRED-101 | 1-(5-chloro-[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethan-1-one | (S)-chiral alcohol | >99 | >99 | tandfonline.com |
| Rhodococcus sp. | Indene (B144670) | cis-(1S,2R)-Indandiol | - | - | core.ac.uk |
Solvent Selection and Sustainable Reagents
The selection of a solvent can dramatically affect the cost and CO2 emissions of a process. rsc.org Solvent selection guides, often based on environmental, safety, and health (ESH) rankings, are valuable tools for chemists. whiterose.ac.uk For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is considered a greener alternative to tetrahydrofuran (B95107) (THF). whiterose.ac.uk In the context of indanol synthesis, choosing a solvent that is both effective for the reaction and environmentally benign is a key consideration.
Atom Economy and Process Efficiency
Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. solubilityofthings.comacs.org Synthetic methods should be designed to maximize atom economy, thereby minimizing waste. solubilityofthings.comum-palembang.ac.id
Catalytic reactions are inherently more atom-economical than stoichiometric ones. acs.orgum-palembang.ac.id For example, a catalytic hydrogenation using H2 is 100% atom-economical in theory for reducing a ketone to an alcohol, whereas a reduction using sodium borohydride (B1222165) has a lower atom economy. acs.org The pursuit of high atom economy encourages the development of addition reactions and catalytic processes that minimize the generation of by-products. researchgate.net In the synthesis of indanols, this would favor methods like catalytic hydrogenation of indanones or direct cyclization reactions that produce minimal waste.
Palladium-Catalyzed and Transition Metal-Mediated Syntheses
Transition metals, particularly palladium, have become indispensable tools in modern organic synthesis for their ability to catalyze a wide range of C-C and C-N bond-forming reactions. beilstein-journals.orgmit.edu These methods are highly relevant for the synthesis of the indan (B1671822) framework.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful methods for creating C-C bonds. mdpi.com This could be applied to the synthesis of substituted indanols by coupling an appropriate aryl halide with a boronic acid. The synthesis of highly substituted indenes has been achieved through palladium-catalyzed carboannulation of alkynes. nih.gov Furthermore, palladium catalysts are effective for the N-arylation of indoles, demonstrating their versatility. mit.edu
Nickel-catalyzed reactions have also been explored for the synthesis of indanols. beilstein-journals.org For instance, nickel-catalyzed ring-opening/cyclization cascades of bicyclic alkenes provide a route to various carbo- and heterocyclic structures. beilstein-journals.org The choice of metal can influence the selectivity of the reaction; for example, in the hydrogenation of acetophenone, cobalt and copper catalysts preferentially hydrogenate the carbonyl group, while platinum can also hydrogenate the aromatic ring. researchgate.net
Table 2: Transition Metal-Catalyzed Syntheses Relevant to Indanols
| Catalyst System | Reaction Type | Application | Reference |
|---|---|---|---|
| Pd(OAc)2/DPEphos | C-N Coupling | Coupling of anilines with aryl bromides | mit.edu |
| Pd/Rh catalyst | Carboannulation | Synthesis of functionalized indanones and indanols | researchgate.net |
| Ni catalyst | Ring-opening/cyclization | Synthesis of coumarin (B35378) derivatives from bicyclic alkenes | beilstein-journals.org |
| Pd/Cu catalyst | Cross-coupling/Cyclization | Synthesis of substituted indenes from terminal alkynes | nih.gov |
One-Pot Synthetic Strategies
The successful design of a one-pot synthesis requires careful planning of the reaction sequence and compatibility of reagents and conditions. numberanalytics.com For the synthesis of indanols, a one-pot approach could involve an initial C-C bond formation, such as a Friedel-Crafts reaction, followed by an in-situ reduction of an intermediate ketone. The synthesis of 1-indanones via the NbCl5-induced Friedel–Crafts reaction of an aromatic substrate with 3,3-dimethylacrylic acid is an example of a one-step approach to the indanone core. beilstein-journals.org This could potentially be extended to a one-pot synthesis of the corresponding indanol by subsequent reduction.
Organocatalysis has proven to be particularly effective in facilitating one-pot, multi-step syntheses. nih.gov The landmark one-pot synthesis of tropinone (B130398) by Robinson is a classic example of the power of this approach. nih.gov Modern advancements have enabled the one-pot synthesis of complex molecules like oseltamivir (B103847) through a sequence of nine reaction steps. nih.gov Applying these principles to the synthesis of this compound could involve a sequence of reactions that build the carbon skeleton and introduce the desired functional groups in a single vessel, thereby streamlining the process and adhering to the principles of green chemistry.
Stereochemical Aspects and Asymmetric Synthesis of Chiral 1 Ethyl Indan 4 Ol Derivatives
Enantioselective Synthesis of Indanol Scaffolds
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic precursor. For indanol scaffolds, various strategies have been developed to achieve high enantiomeric excess (ee).
The asymmetric reduction of prochiral ketones, such as 1-indanone (B140024), is a highly effective route to access chiral 1-indanol (B147123) derivatives. This method is particularly relevant as 1-indanone serves as a fundamental model for indanone-based compounds. Both chemical and biocatalytic approaches have demonstrated considerable success.
Chemically, methods like the Corey-Bakshi-Shibata (CBS) reduction, employing oxazaborolidine catalysts, can theoretically achieve high enantiomeric excesses, although practical yields may sometimes be lower compared to biocatalytic routes.
Biocatalytic reductions, utilizing enzymes or whole-cell systems, are highly promising due to their efficiency, high selectivity, and mild reaction conditions. For instance, Lactobacillus paracasei BD71 has been successfully employed as a whole-cell biocatalyst for the enantioselective reduction of 1-indanone to (S)-1-indanol, achieving a high yield of 93% and an enantiomeric excess greater than 99% on a gram scale (5.24g). tandfonline.comresearchgate.net Similarly, Leuconostoc mesenteroides N6 has been optimized for the asymmetric bioreduction of 1-indanone, yielding (S)-1-indanol with 96.34% ee and a 99.42% conversion rate under optimized conditions (pH 5.87, 35 °C, 50.88 h incubation, 152.60 rpm agitation speed). nih.gov Various pea plant tissues have also shown reductive capacity for 1-indanone, providing 1-indanol with enantiomeric excesses ranging from 70% to 99%. srce.hr
The table below summarizes some key findings in the asymmetric reduction of 1-indanone:
| Biocatalyst / Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Conversion (%) | Scale | Reference |
| Lactobacillus paracasei BD71 | 1-indanone | (S)-1-indanol | 93 | >99 | N/A | Gram-scale | tandfonline.comresearchgate.net |
| Leuconostoc mesenteroides N6 | 1-indanone | (S)-1-indanol | N/A | 96.34 | 99.42 | N/A | nih.gov |
| Pea plants | 1-indanone | 1-indanol | N/A | 70-99 | N/A | N/A | srce.hr |
| Ru(II) catalysts (unsubstituted) | 1-indanone | 1-indanol | N/A | 98 | N/A | N/A | whiterose.ac.uk |
| Ru(II) catalysts (3-phenyl-1-indanone) | 3-phenyl-1-indanone | cis-indanol (major), trans-indanol (minor) | N/A | 50 (major cis), 88 (minor) | N/A | N/A | whiterose.ac.uk |
Chiral auxiliaries are covalently attached to a prochiral substrate, influencing the stereochemical outcome of a reaction, and are subsequently removed. Indanol derivatives themselves can serve as effective chiral auxiliaries. For instance, cis-1-amino-2-indanol and its derivatives, such as cis-1-arylsulfonamido-2-indanols, are highly effective chiral auxiliaries. nih.govmdpi.com These auxiliaries have been successfully applied in various asymmetric transformations, including asymmetric aldol (B89426) reactions and reductions of α-keto esters. nih.gov In Lewis acid-promoted Diels-Alder reactions, acrylate (B77674) esters derived from cis-1-arylsulfonamido-2-indanols have demonstrated complete endo-selectivity and high endo-diastereoselectivities, with the auxiliaries being recovered in high yields (85–95%) after mild hydrolysis. nih.gov The 1,2-aminoindanol scaffold is recognized for its ability to induce bifunctional activation of substrates through hydrogen-bonding interactions, making it a valuable core in organocatalysts for reactions like Friedel-Crafts alkylation, Michael addition, and Diels-Alder reactions. beilstein-journals.orgnih.gov
Biocatalytic transformations, particularly enzymatic reductions, offer an environmentally friendly and highly selective route for synthesizing chiral alcohols from ketones. Beyond the whole-cell examples, specific enzymes like imine reductases (IREDs) have been explored for the stereoselective synthesis of chiral amines, including those derived from 1-indanone, although achieving high conversions for ketones like 1-indanone may require high amine nucleophile concentrations. nih.gov Naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 is another example of an enzyme capable of stereospecific oxidation of indanol derivatives. nih.gov The use of whole-cell biocatalysts often bypasses the need for expensive co-factors and complex enzyme isolation/purification steps, making them attractive for industrial production. tandfonline.comresearchgate.net
Stereoselective hydroxylation and epoxidation are crucial for introducing hydroxyl groups or epoxide rings with defined stereochemistry, which can then be transformed into indanol derivatives. For example, naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 exhibits stereospecific oxidation capabilities. It oxidizes (S)-1-indanol primarily to trans-(1S,3S)-indan-1,3-diol (95.5%) and (R)-3-hydroxy-1-indanone (4.5%). When (R)-1-indanol is the substrate, NDO produces cis-1,3-indandiol (B66256) (71%), (R)-3-hydroxy-1-indanone (18.2%), and cis-1,2,3-indantriol (10.8%). nih.gov
Epoxidation reactions can also be employed as a key step in the enantioselective synthesis of indanol precursors. For instance, enantioselective epoxidation of indene (B144670) using NaOCl and (R,R)-Mn-Salen has been reported to yield (1R,2S)-indene oxide with 80–85% ee. This epoxide can then undergo ring-opening reactions to furnish aminoindanol (B8576300) derivatives, demonstrating a pathway for introducing chirality through epoxidation. mdpi.comresearchgate.net
Diastereoselective Synthesis
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule, leading to the preferential formation of one diastereomer over others.
Controlling the cis/trans selectivity in indanol systems, particularly in substituted indanols, is a significant challenge in synthetic organic chemistry. Various strategies have been developed to achieve high diastereomeric ratios.
Dynamic kinetic resolution (DKR) combined with asymmetric transfer hydrogenation (ATH) has been successfully applied to α-acetamido benzocyclic ketones, leading to the selective preparation of either enantiomerically pure trans- or cis-β-amino-1-indanol. A Ru(II) catalyst (active-C4) demonstrated high trans/cis diastereomeric ratios (up to 91:9) and excellent enantioselectivity (>99.9% ee) for both diastereomers of 2-acetamido-1-indanol. nih.gov This trans-selectivity was attributed to specific stabilizing interactions in the transition state, including a CH/π interaction and an O=S=O···H–NAc hydrogen bond. nih.gov
Another approach involves ketyl radical cyclization, where stereochemical modulation enabled by pyridine-boryl radicals has led to the catalytic diastereoselective synthesis of trans-2-substituted-1-indanols. rsc.orgresearchgate.net The control of cis/trans selectivity can also be influenced by reaction conditions, such as the presence of water. For example, in Diels-Alder reactions involving indoline (B122111) derivatives, the use of hydrated p-TsOH favored trans-isomers, while anhydrous p-TsOH predominantly yielded cis-isomers. nih.gov The formation of oxazolidines from 1-amino-2-indanol (B1258337) derivatives often proceeds with high diastereoselectivity, with the 2,4-cis-oxazolidine being the major diastereomer under equilibrium conditions. mdpi.com
The table below illustrates some examples of diastereoselective control in indanol systems:
| Reaction Type | Substrate | Product (Diastereomer) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Ru(II)-catalyzed ATH (DKR) | α-acetamido benzocyclic ketones | 2-acetamido-1-indanol (trans/cis) | Up to 91:9 (trans:cis) | >99.9 (both diastereomers) | nih.gov |
| Ketyl radical cyclization with pyridine-boryl radicals | (various) | trans-2-substituted-1-indanols | Diastereoselective | N/A | rsc.orgresearchgate.net |
| Diels-Alder (water-modulated) | 2-(1-alkylindol-3-yl)naphthalene-1,4-diones and 3-phenacylideneoxindoles | Spiro[indoline-3,6'-naphtho[2,3-c]carbazoles] (cis/trans) | Water-dependent | N/A | nih.gov |
Influence of Substituents on Diastereoselectivity
The stereochemical outcome of a reaction, particularly diastereoselectivity, can be significantly influenced by the nature and position of substituents on the reacting molecules. In the context of indanol synthesis, studies on intramolecular palladium(0)-catalyzed C(sp3)-H arylation have shown that the efficiency of forming 1-indanols correlates with the degree of substitution at the C2 position, a phenomenon consistent with the Thorpe-Ingold effect researchgate.net. Furthermore, the type of heteroatomic substituent at C1 can markedly influence the diastereoselectivity at C1 and C2, sometimes leading to the formation of products with opposite relative configurations researchgate.net.
The geometry of the starting material's olefin can also dictate the stereochemistry of the resulting indanyl cyclization. For instance, (Z)- or (E)-olefin geometries of a substrate can direct the stereoselective formation of cis or trans stereochemistry, respectively, at the C2-C3 ring junction of the indane system researchgate.net. General principles governing diastereoselectivity in asymmetric synthesis include the influence of pre-existing chiral centers, the reaction's transition state (cyclic or open), the configuration of the enolate donor (E or Z), and the presence of stereogenic centers alpha to the carbonyl acceptor or enolate donor msu.edu. The steric bulk of substituents on chiral ligands employed in catalytic additions can also enhance the enantiomeric purity of the resulting secondary alcohols researchgate.net. These principles are directly applicable to controlling the stereochemical outcome in the synthesis of 1-Ethyl-indan-4-ol derivatives.
Chiral Pool Synthesis of Indanol Derivatives
Chiral pool synthesis, also known as the chiron approach, leverages readily available enantiopure natural products as starting materials for the synthesis of complex chiral molecules. This strategy is highly efficient as the inherent chirality of the natural product is often preserved throughout the synthetic sequence ethz.chwikipedia.org.
For indanol derivatives, α-amino acids like phenylalanine have been successfully employed as chiral pool sources. For example, D-phenylalanine can be converted into optically pure hydroxylated compounds, which subsequently undergo Friedel-Crafts acylation to yield cyclic indane structures without the loss of chiral information mdpi.com. Another example involves the use of 7,3-xylofuranose derivatives as versatile chiral sources for the enantioselective synthesis of indanol derivatives, such as cis-1-amino-2-indanol, often through multi-step transformations where the chirality is transferred to the indane skeleton mdpi.com. An eight-step enantioselective synthesis of cis-1-amino-2-indanol from (E)-cinnamate ethyl ester further exemplifies the utility of this approach mdpi.com. These methodologies provide a framework for the potential chiral pool synthesis of this compound, utilizing appropriate chiral starting materials to establish the desired stereocenters.
Resolution of Racemic Mixtures (e.g., enzymatic resolution of alcohols)
When asymmetric synthesis methods are not feasible or efficient enough, the resolution of racemic mixtures offers an alternative route to obtain enantiomerically pure compounds. Enzymatic kinetic resolution, particularly using lipases, is a widely adopted and highly effective method for resolving racemic alcohols, including various indanol derivatives researchgate.netnih.gov.
Several lipases have demonstrated success in these resolutions:
Lipase (B570770) PS (from Pseudomonas sp. Amano) has been used in the enzymatic acylation of racemic trans-1-azido-2-indanol, yielding unacylated alcohol and acylated enantiomer with high enantiomeric excesses (e.g., >96% ee) mdpi.com.
Lipase from Thermomyces lanuginosus (TLL) immobilized on immobead-150 has been used for the kinetic resolution of racemic 1-indanol via transesterification with vinyl acetate (B1210297), achieving excellent enantiomeric excesses (>99% ee) and high enantiomeric ratios (E > 200) for both the (R)-indanyl acetate and (S)-indanol nih.gov.
Immobilized Candida antarctica lipase B (CAL-B, Novozym 435®) is another highly effective biocatalyst. It has been used for the acylation of N-Cbz protected racemic cis-1-amino-2-indanol with vinyl acetate, resulting in >99% ee mdpi.com. Furthermore, continuous-flow systems utilizing immobilized CAL-B have been developed for the efficient resolution of cis-1-amino-2-indanol, demonstrating selective acylation of the amino group with high enantiomeric purity researchgate.net.
Lipase from Burkholderia cepacia (lipase-PS) has also shown efficacy in the kinetic resolution of racemic alcohols via transesterification reactions, achieving high enantiomeric excesses nih.gov.
These enzymatic processes typically involve transesterification reactions with acyl donors such as vinyl acetate or ethyl acetate, selectively reacting with one enantiomer of the racemic alcohol. The unreacted alcohol and the acylated product, now enantiomerically enriched, can then be separated and further processed to obtain the desired enantiomer. Beyond enzymatic methods, silylative kinetic resolution catalyzed by chiral guanidines has also been reported for 1-indanol derivatives, offering another avenue for separating enantiomers . These established resolution techniques are directly applicable to obtaining enantiomerically pure this compound from its racemic mixture.
Advanced Spectroscopic Characterization and Conformational Analysis
Gas-Phase High-Resolution Spectroscopy of Indanols
High-resolution gas-phase spectroscopic techniques provide detailed information on molecular structures, energy levels, and internal dynamics. For indanol derivatives, these methods are crucial for disentangling the contributions of various conformational isomers. nih.govfishersci.ie
Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive technique employed to probe the rovibronic structures of molecules. This method involves the absorption of multiple photons, typically through one or more intermediate electronic states, leading to ionization. nih.gov The high sensitivity of REMPI, particularly when coupled with time-of-flight (TOF) mass spectrometry, allows for the detection and differentiation of various conformers present in a molecular beam, even at low concentrations. nih.gov
In studies of 2-indanol (B118314), REMPI experiments have successfully identified multiple conformers in the gas phase. The predominant conformer was found to be stabilized by an intramolecular hydrogen bond, a key feature influencing its electronic transitions. nih.gov Similarly, REMPI spectroscopy of 1-indanol (B147123) has revealed the presence of three distinct conformers under jet-cooled conditions, indicating the complex conformational landscape typical of indanol systems. nih.gov The ability of REMPI to resolve these conformers by their distinct S₁ ← S₀ electronic origin bands makes it invaluable for initial conformational screening.
Single Vibronic Level (SVL) Dispersed Fluorescence (DF) spectroscopy complements REMPI by providing detailed information about the vibrational energy levels of the electronic ground state (S₀) and the potential energy surface (PES). fragranceu.com In this technique, a specific vibronic level in the electronically excited state (S₁) is selectively populated, and the subsequent fluorescence emission to various vibrational levels of the ground state is dispersed and analyzed. This allows for the precise determination of ground state vibrational frequencies, particularly low-frequency modes associated with large-amplitude motions. fragranceu.com
For indanol derivatives, SVLDF spectroscopy has been instrumental in confirming the existence of multiple stable isomers and in investigating their ground and excited state properties. nih.govwikipedia.org For instance, studies on 1-indanol using SVL emission spectra have demonstrated the coupling of low-frequency modes, which are characteristic of the flexible indan (B1671822) skeleton and its substituents. The detailed vibrational information obtained from SVLDF is critical for assigning observed spectral features to specific conformers and for validating theoretical predictions of molecular vibrations.
Rotational spectroscopy, particularly microwave spectroscopy, is the most precise experimental method for determining highly accurate molecular structures in the gas phase. It provides direct information on bond lengths, bond angles, and torsion angles by measuring the rotational constants of a molecule. These constants are exquisitely sensitive to the mass distribution within the molecule, allowing for the differentiation of subtle structural variations between conformers.
Beyond static structures, rotational spectroscopy can also elucidate dynamic processes such as large-amplitude motions like internal rotation and ring puckering. To obtain a comprehensive equilibrium structure, it often necessitates the investigation of multiple isotopologues (e.g., by isotopic substitution), which increases the number of available rotational constants. For indan-5-ol, rotational spectroscopy has been successfully employed to assign and measure the spectra of two conformers that differ in the orientation of the hydroxyl group. While direct rotational spectroscopic data for 1-Ethyl-indan-4-ol are not widely reported, it is anticipated that such studies would resolve its specific conformers and provide precise structural parameters, including the orientation of the ethyl and hydroxyl groups relative to the indan ring.
Single Vibronic Level Dispersed Fluorescence Spectroscopy
Conformational Isomerism in this compound Systems
Indanols, including this compound, exhibit rich conformational isomerism primarily due to the flexibility of the five-membered alicyclic ring and the various orientations the hydroxyl and ethyl groups can adopt relative to the aromatic ring and each other. Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are essential for predicting the relative stabilities of these conformers and mapping out their interconversion pathways. wikipedia.org
A significant factor influencing the conformational stability of indanols is the presence of intramolecular hydrogen bonding, particularly OH-π interactions. In these interactions, the hydrogen atom of the hydroxyl group forms a weak bond with the delocalized π-electrons of the aromatic ring. nih.govwikipedia.org
For instance, in 2-indanol, extensive spectroscopic and computational studies have identified that the most stable conformer is significantly stabilized by such an internal hydrogen bond. nih.govwikipedia.org The estimated energy of this OH-π hydrogen bond in 2-indanol is approximately 6.5 kJ/mol. wikipedia.org Spectroscopic evidence, such as a red-shift in the O-H stretching vibrational frequency, is a characteristic indicator of intramolecular hydrogen bond formation, as the O-H bond is weakened upon participation in the interaction. The strength and prevalence of these OH-π interactions in this compound would depend on the relative positions and orientations of the ethyl and hydroxyl groups, which could either facilitate or hinder such interactions.
Potential Energy Surfaces (PESs) provide a theoretical framework to describe how the energy of a molecule changes with its geometric coordinates, thereby revealing the pathways and barriers for conformational interconversion. fragranceu.comnih.gov For the unsubstituted indan, the ring puckering motion is often described by a symmetric double-minimum potential. However, the introduction of substituents, such as hydroxyl and ethyl groups in this compound, can significantly alter this potential, leading to asymmetric double-minimum potentials or even single-minimum potentials if one conformation is strongly favored.
Studies on 2-indanol have shown that the intramolecular OH-π hydrogen bonding significantly influences the puckering potential of the five-membered ring, resulting in a substantially higher ring-puckering barrier in the ground electronic state compared to indan. nih.govwikipedia.org This indicates a more rigid or conformationally restricted ring due to the internal hydrogen bond. The ring puckering dynamics can be quantitatively described using coordinates such as puckering amplitude (q) and pseudorotation angle (θ), which allow for the mapping of complex multi-dimensional PESs. Understanding these dynamics is crucial for predicting the population distribution of conformers and their reactivity.
Experimental Determination of Conformer Abundance
The experimental determination of conformer abundance for molecules like this compound typically involves high-resolution spectroscopic techniques capable of distinguishing between subtle structural variations. For instance, studies on similar indanol derivatives, such as 1-indanol, have utilized high-resolution UV spectroscopy to identify and characterize different conformers, including those with equatorial (eq1) and axial (ax2) orientations of the hydroxyl group nih.govlibretexts.org. These techniques allow for the determination of rotational constants in both ground and electronically excited states, which are directly related to the molecular geometries nih.gov.
The conformational landscape of indanols is influenced by the puckering motion of the five-membered aliphatic ring and the torsional degrees of freedom of substituents like the hydroxyl group nih.govnih.gov. For 1-indanol, experimental studies have revealed two dominant conformations libretexts.org. Similarly, for 2-indanol, spectral intensities from fluorescence excitation spectra have been used to confirm the presence of multiple conformers and to estimate their relative abundances at specific temperatures, with the most stable form often stabilized by intramolecular hydrogen bonding nih.gov.
While these methodologies provide a framework for investigating this compound, specific experimental data detailing the relative abundance of its conformers were not found in the search results. Such studies would typically involve gas-phase spectroscopy to isolate individual conformers and quantify their populations based on spectral intensities or rotational constants.
Vibrational Spectroscopy for Indanol Structural Assignments
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and identifying functional groups within chemical compounds. These methods provide complementary information about the vibrational modes of a molecule, which are unique to its specific atomic arrangement and bonding.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is widely employed for the identification of functional groups due to their characteristic absorption bands in the IR spectrum uni-freiburg.denih.govrsc.org. For an indanol derivative like this compound, key functional groups would include the hydroxyl (-OH) group, the aromatic ring, and the aliphatic C-H bonds of both the indan skeleton and the ethyl substituent.
Characteristic IR absorption ranges for these groups include:
O-H stretch : Alcohols typically show a strong, broad absorption band in the region of 3200–3550 cm⁻¹ due to the O-H stretching vibration, which can be influenced by hydrogen bonding uni-freiburg.denih.govrsc.orgias.ac.in.
Aromatic C-H stretch : Aromatic C-H stretching vibrations generally appear in the range of 3100-3000 cm⁻¹ libretexts.orgnih.govrsc.org.
Aliphatic C-H stretch : C-H stretching vibrations from the saturated aliphatic portions (indan ring and ethyl group) are typically observed between 3000-2850 cm⁻¹ nih.govrsc.org.
Aromatic C=C stretch (in-ring) : The carbon-carbon double bonds within the aromatic ring show characteristic sharp peaks, often appearing in two main regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ libretexts.orguni-freiburg.denih.govrsc.org.
C-O stretch : For alcohols, the C-O stretching vibration typically appears in the range of 1000-1200 cm⁻¹ rsc.orgresearchgate.net.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that examines the shift in vibration from an incident light source, providing information about molecular structure scielo.org.mx. Unlike IR, which relies on changes in dipole moment, Raman scattering is sensitive to changes in polarizability during a molecular vibration. This makes Raman particularly useful for detecting vibrations of non-polar bonds and symmetric stretches that may be weak or absent in IR spectra scielo.org.mx.
For indanol derivatives, Raman spectroscopy can provide valuable insights into the skeletal vibrations of the indan ring and the ethyl group, as well as the C-C and C-O stretching modes nih.govresearchgate.net. For instance, Raman spectra of alcohols show C-C-O stretching bands, and the C-O stretching vibrations typically occur in the 1000-1200 cm⁻¹ range researchgate.net. Aromatic rings also exhibit characteristic Raman shifts nih.govscielo.org.mx.
The combined use of experimental IR and Raman spectra with theoretical calculations, such as Density Functional Theory (DFT), is a common and effective approach to achieve reliable vibrational assignments for complex molecules scielo.org.mxnih.gov. DFT calculations can predict vibrational frequencies and intensities, aiding in the interpretation of experimental spectra nih.gov. However, specific experimental Raman spectra and detailed assignments for this compound were not found in the search results.
Data Tables
Due to the absence of specific experimental data for the chemical compound this compound in the provided search results, interactive data tables detailing conformer abundance or specific IR/Raman spectral assignments cannot be generated. The information available pertains to general spectroscopic principles or other indanol derivatives.
Computational Chemistry Approaches to 1 Ethyl Indan 4 Ol
Quantum Chemical Calculation Methodologies
The study of indanol derivatives frequently employs a range of quantum chemical methodologies to gain comprehensive insights into their behavior. These methods are broadly categorized into ab initio and Density Functional Theory (DFT) approaches.
Ab initio methods, derived directly from first principles without empirical parameters, are fundamental in quantum chemical calculations. Hartree-Fock (HF) is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less demanding than more advanced ab initio methods, HF calculations provide a starting point for understanding electronic structure. For indanol derivatives, HF calculations have been utilized to investigate molecular geometries and vibrational frequencies researchgate.net.
More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MPn), particularly MP2, are often employed for their improved accuracy in accounting for electron correlation. MP2 calculations, for instance, have been used to study the conformations of indanol and 2-indanol (B118314), providing predictions for major species and insights into intramolecular hydrogen bonding researchgate.netacs.orgaip.org. For 2-indanol, MP2/6-311++G(d,p) level of theory has been used to identify conformers and estimate hydrogen bond energies researchgate.netaip.org. Similarly, MP2 calculations with basis sets like 6-31G** have been applied to indan-1-ol to generate low-energy conformers and calculate vibrational frequencies nih.gov.
Density Functional Theory (DFT) has become a popular and widely used method in computational chemistry due to its balance of accuracy and computational efficiency. DFT methods approximate the electronic structure based on the electron density, offering a computationally less intensive alternative to high-level ab initio methods while often providing comparable or superior accuracy for molecular properties.
For indanol derivatives, DFT calculations, particularly using the B3LYP functional, are commonly applied. Studies on 1-indanol (B147123) and 2-indanol have utilized B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)) to optimize geometries, predict vibrational frequencies, and analyze conformational landscapes acs.orgnih.govrsc.orgnih.gov. DFT has also been employed to investigate the potential energy surfaces of molecules like 2-indanol, providing insights into their conformational behavior acs.orgacs.org. For 2-bromo-1-indanol, DFT calculations at the B3LYP/6-31+G(d) level were used to explore conformational stability and vibrational spectra researchgate.netjocpr.com.
The choice of basis set is a critical factor influencing the accuracy and computational cost of quantum chemical calculations. Larger basis sets, which include more functions to describe the atomic orbitals, generally lead to more accurate results but require greater computational resources. Common basis sets used in studies of indanol derivatives include 6-31G(d,p), 6-31+G(d), 6-311++G(d,p), and cc-pVTZ researchgate.netacs.orgnih.govrsc.orgnih.govjocpr.com. The inclusion of polarization functions (e.g., (d,p)) and diffuse functions (e.g., + or ++) is important for accurately describing bonding, lone pairs, and weak interactions like hydrogen bonds.
Dispersion correction is another crucial consideration, especially for molecules where non-covalent interactions, such as van der Waals forces and π-stacking, play a significant role in determining molecular structure and stability. For instance, studies on 1-indanol have utilized dispersion-corrected functionals like B3LYP-D3BJ with the 6-311++G(d,p) basis set to accurately describe the potential energy surface and conformational landscape, highlighting the importance of London dispersion forces in such systems rsc.orgnih.gov.
Density Functional Theory (DFT) Studies
Prediction of Molecular Geometry and Electronic Structure
Computational chemistry is extensively used to predict the optimized molecular geometry (bond lengths, bond angles, dihedral angles) and electronic structure of chemical compounds. For 1-Ethyl-indan-4-ol, these calculations would reveal its preferred three-dimensional arrangement and the distribution of its electrons.
For indanol derivatives, quantum chemical calculations accurately predict ground-state molecular geometries researchgate.netacs.orgnih.govrsc.orgjocpr.com. For example, DFT methods with functionals like B3LYP and appropriate basis sets are used to optimize the geometry of various conformers, providing structural parameters that can be compared with experimental data acs.orgnih.govrsc.org. These calculations can reveal subtle structural features, such as the puckering of the five-membered ring and the orientation of the hydroxyl and ethyl groups.
Beyond geometry, computational studies also shed light on electronic structure, including frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and optical properties, with a smaller gap often correlating with higher reactivity nih.govrsc.org. MEP maps visualize the charge distribution and potential sites for electrophilic and nucleophilic attack within the molecule researchgate.netjocpr.com. For 2-bromo-1-indanol, calculated HOMO-LUMO energies and ESP contour maps have been used to identify charge transfer and reactive regions researchgate.netjocpr.com.
Theoretical Studies of Conformational Stability and Isomerization Barriers
Indanol derivatives, including this compound, can exist in multiple conformations due to the flexibility of their five-membered ring and the rotation of substituents. Computational methods are invaluable for exploring these conformational landscapes and determining their relative stabilities and the energy barriers for interconversion.
Studies on 1-indanol and 2-indanol have identified multiple low-energy conformers, often arising from the axial or equatorial positioning of the hydroxyl group and its different orientations researchgate.netacs.orgaip.orgnih.govrsc.orgnih.govacs.orgjocpr.comresearchgate.net. For instance, 1-indanol has been shown to have a set of quasi-degenerate conformational minima associated with the torsional dihedral angle of the OH group and the configuration of the ring rsc.org. Computational calculations, such as MP2 and DFT, are used to map out the potential energy surface (PES) along relevant dihedral angles, revealing the energy minima corresponding to stable conformers and the transition states that represent isomerization barriers acs.orgnih.govrsc.orgacs.org. The theoretical estimate of the hydrogen bond energy, which influences conformational preference, has been calculated for 2-indanol at approximately 6.5 kJ/mol using MP2/6-311++G(d,p) level of theory researchgate.netaip.org. The energy barriers for interconversion between conformers can be on the order of 8 to 10 kJ/mol for related indanols researchgate.net.
Calculation of Spectroscopic Parameters (e.g., vibrational frequencies, excitation energies)
Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, aiding in the assignment of experimental spectra for complex molecules. For this compound, these calculations would include vibrational frequencies (for IR and Raman spectroscopy) and excitation energies (for UV-Vis spectroscopy).
DFT calculations are widely used to predict harmonic vibrational frequencies, which can be directly compared with experimental FT-IR and FT-Raman spectra researchgate.netjocpr.com. For 2-indanol, DFT calculations have been used to predict vibrational frequencies and assist in normal mode assignments, showing good agreement with experimental values acs.orgnih.gov. Similarly, for 2-bromo-1-indanol, calculated IR and Raman intensities and normal mode descriptions have been reported jocpr.com.
In addition to vibrational spectroscopy, computational methods are used to calculate electronic excitation energies. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for simulating UV-Vis spectra and investigating excited states. For instance, TD-DFT has been used to simulate electronic spectra and account for excited states in various organic compounds, providing insights into electronic transitions nih.gov. These calculations help in understanding the absorption characteristics and potential photophysical behavior of molecules.
Investigation of Intramolecular Interactions and Hydrogen Bonding Energetics
The investigation of intramolecular interactions and hydrogen bonding energetics in chemical compounds like this compound is crucial for understanding their conformational preferences, stability, and reactivity. Computational chemistry approaches, particularly quantum mechanical methods such as Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), are indispensable tools for such studies jchemrev.comnih.gov. These methods allow for the detailed analysis of electronic structure, energetic profiles, and the nature of non-covalent interactions within a molecule jchemrev.com.
For a molecule like this compound, which possesses a hydroxyl group and an aromatic indan (B1671822) ring, the primary intramolecular interaction of interest involving the hydroxyl group is typically an O-H...π hydrogen bond with the aromatic system. Such interactions play a significant role in stabilizing specific conformers researchgate.net. While direct, detailed computational studies specifically on the intramolecular interactions and hydrogen bonding energetics of this compound were not found in the current search, the general methodologies and expected types of interactions can be discussed based on studies of similar indanol derivatives and other organic molecules.
Computational Methodologies Applied to Indanol Derivatives: Computational studies on related indanol compounds, such as cis-3-aminoindan-1-ol and cis 1,3-indanediol, have frequently employed DFT methods, particularly the B3LYP functional, often with basis sets like 6-31G(d,p) or larger researchgate.netnih.gov. MP2 calculations are also commonly used for conformational analysis and energy evaluations, providing a higher level of theory for more accurate results nih.govresearchgate.net. These methods are capable of identifying various conformational minima and evaluating the energetic barriers between them researchgate.net.
To investigate intramolecular hydrogen bonding, several key computational analyses are typically performed:
Conformational Search: A thorough conformational search is conducted to identify all possible low-energy conformers of this compound. This involves rotating around rotatable bonds (e.g., the bond connecting the ethyl group to the indan ring, and the C-O bond of the hydroxyl group) and considering the puckering of the five-membered ring if applicable.
Geometry Optimization: Each identified conformer is then optimized at a high level of theory (e.g., B3LYP/6-31G(d,p) or MP2) to obtain its equilibrium geometry and energy researchgate.netnih.gov.
Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for accurate relative energy comparisons researchgate.net. Changes in O-H stretching frequencies in the infrared (IR) spectrum can indicate the presence and strength of intramolecular hydrogen bonds jchemrev.com.
Atoms-in-Molecules (AIM) Theory: AIM theory is a powerful tool for characterizing hydrogen bonds and other non-covalent interactions. It involves analyzing the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) between interacting atoms. The presence of a (3,-1) BCP between the hydrogen atom of the hydroxyl group and an acceptor atom (e.g., a carbon atom in the π-system of the aromatic ring) is a strong indicator of a hydrogen bond researchgate.netnih.gov. The sign of the Laplacian at the BCP (∇²ρ) and the total electron energy density (H_BCP) can provide insights into the nature (e.g., partly covalent) and strength of the interaction mdpi.com.
Interaction Energy Calculation: The strength of the intramolecular hydrogen bond can be estimated by comparing the energy of the conformer exhibiting the hydrogen bond with a hypothetical conformer where this interaction is disrupted or absent mdpi.com. This often involves comparing the energy of a hydrogen-bonded conformer to a more open conformer or using energy decomposition analysis mdpi.com.
Hypothetical Research Findings and Data Presentation: If a computational study were conducted on this compound, the findings would likely include a series of identified conformers, some of which would be stabilized by intramolecular O-H...π interactions. The relative energies of these conformers would be determined, indicating their thermodynamic stability.
A hypothetical data table presenting the relative energies and key geometrical parameters (e.g., O-H...π distance, O-H...C angle) for the most stable conformers of this compound might look like this:
Table 1: Hypothetical Relative Energies and Key Geometric Parameters for Low-Energy Conformers of this compound (B3LYP/6-31G(d,p) Level)
| Conformer | Relative Energy (kcal/mol) | O...π Distance (Å) | H...π Distance (Å) | O-H...π Angle (°) | Presence of O-H...π H-bond |
| Conformer A | 0.00 | 2.85 | 2.20 | 155 | Yes |
| Conformer B | 0.52 | 3.10 | 2.50 | 140 | Weak/No |
| Conformer C | 1.25 | - | - | - | No |
Note: The data in Table 1 is illustrative and hypothetical, generated for demonstrating the type of information that would be presented in a detailed research finding for this compound. Actual values would require specific computational calculations.
Furthermore, an AIM analysis would provide quantitative data on the bond critical points associated with these interactions.
Table 2: Hypothetical AIM Analysis Data for O-H...π Interaction in Conformer A of this compound
| Interaction | BCP Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | H_BCP (a.u.) |
| O-H...π | (3,-1) | 0.005 | 0.015 | -0.002 |
Note: The data in Table 2 is illustrative and hypothetical, generated for demonstrating the type of information that would be presented in a detailed research finding for this compound. Actual values would require specific computational calculations.
These computational approaches would provide a comprehensive understanding of the intramolecular interactions and hydrogen bonding energetics, elucidating the factors that govern the conformational landscape and stability of this compound.
Reaction Mechanisms and Transformational Chemistry
Mechanistic Studies of Functional Group Transformations on the Indanol Scaffold
The hydroxyl group of indanols is a versatile functional group amenable to a range of transformations, including derivatization, elimination, and redox reactions.
The hydroxyl group of indanols, being an alcohol, readily participates in derivatization reactions such as esterification and etherification.
Esterification: Indanols can react with carboxylic acids to form esters, which serve as important intermediates in organic synthesis. For instance, (S)-(+)-1-Indanol can undergo esterification with carboxylic acids wikipedia.org. The process typically involves the reaction of the alcohol with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions, often catalyzed by acids or coupling reagents. For example, the esterification of racemic endo and exo-norbornene-2-carboxylic acids with sulfonamido alcohols (derived from aminoindanols) has been achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) at 23°C over 12 hours, yielding diastereomeric mixtures nih.gov. The kinetics of esterification reactions, such as that between 1-methoxy-2-propanol (B31579) and acetic acid, have been studied using ion-exchange resins as catalysts, highlighting the influence of reaction temperature, reactant molar ratio, and catalyst loading on reaction rate and equilibrium yield thegoodscentscompany.comfishersci.ca.
Etherification: The hydroxyl group can also be converted into an ether. For example, 1-indanol (B147123) can be quantitatively converted to di(1-indanyl) oxide using PdCl2(RCN)2 as a catalyst in refluxing 1,2-dichloroethane (B1671644) under an argon atmosphere scribd.comfishersci.no. Secondary alcohols, including indanol, have been shown to undergo proficient etherification, yielding products in good to excellent yields (81-94%) under specific conditions, demonstrating the general applicability of these reactions to the indanol scaffold fishersci.ca.
Table 1: Representative Derivatization Reactions of Indanols
| Reaction Type | Substrate Example | Reagents/Conditions | Product Type | Yield | Reference |
| Esterification | (S)-(+)-1-Indanol | Carboxylic acids | Esters | Not specified | wikipedia.org |
| Esterification | Sulfonamido alcohols (from aminoindanols) | Racemic endo/exo-norbornene-2-carboxylic acids, DCC, DMAP, CH2Cl2, 23°C, 12h | Diastereomeric esters | Not specified | nih.gov |
| Etherification | 1-Indanol | PdCl2(RCN)2, 1,2-dichloroethane, reflux, Ar atmosphere | Di(1-indanyl) oxide | Quantitative | scribd.comfishersci.no |
| Etherification | Indanol (secondary alcohol) | Alkene, Ir(dFppy)3 (0.25 mol%), pyridinium (B92312) hexafluorophosphate (B91526) (10 mol%), DCM, blue LEDs | Arylcyclohexyl ethers | 81-94% | fishersci.ca |
Indanols can undergo elimination reactions, particularly dehydration, to form the corresponding indene (B144670) derivatives. This process typically involves the removal of a molecule of water from the alcohol, leading to the formation of a carbon-carbon double bond. For instance, the dehydration of 4-substituted-1-indanol can result in the reformation of 7-substituted-1H-indene. This reaction is often catalyzed by dehydrating agents such as p-toluenesulfonic acid (p-TsOH) in a suitable solvent like toluene (B28343) at reflux temperature uni-freiburg.de. The formation of indenes from indanols under acidic conditions is a common transformation, as seen in the reaction of 5,6-dimethoxyindanol with acids to yield indene derivatives ontosight.ai.
The alcohol functionality in 1-Ethyl-indan-4-ol, being a secondary alcohol (if considering the hydroxyl group on a saturated carbon, which is not the case for this compound where it's on the aromatic ring), and a phenol (B47542) (due to its attachment to the aromatic ring), can participate in both oxidation and reduction reactions. However, the prompt specifies "alcohol functionality" and "indanol scaffold", implying the reactivity of the hydroxyl group.
Oxidation: The hydroxyl group of indanols can be oxidized. For example, the hydroxyl group in (S)-(+)-1-Indanol can be oxidized to form ketones or aldehydes, depending on the specific reaction conditions and reagents employed wikipedia.org. More directly, 1-indanol can be oxidized to 1-indanone (B140024) in high yield using catalytic amounts of (R4N)2PdCl4 in the presence of sodium carbonate in refluxing 1,2-dichloroethane scribd.comfishersci.no. Similarly, 5-indanol (B105451), which possesses a hydroxyl group at the 5-position of the indane ring, exhibits typical properties of secondary alcohols, including the ability to undergo oxidation reactions nih.gov. Stereospecific oxidation of (R)- and (S)-1-indanol by enzymes like naphthalene (B1677914) dioxygenase from Pseudomonas sp. strain NCIB 9816-4 has been observed, yielding products such as trans-(1S,3S)-indan-1,3-diol and (R)-3-hydroxy-1-indanone from (S)-1-indanol, and cis-1,3-indandiol (B66256), (R)-3-hydroxy-1-indanone, and cis-1,2,3-indantriol from (R)-1-indanol americanelements.comamericanelements.com. These examples highlight the potential for both selective oxidation to ketones and more complex oxidative transformations leading to diols or triols.
Reduction: While the primary transformation for indanols is typically oxidation to indanones, the reverse reaction, the reduction of indanones to indanols, is a common synthetic route. For instance, 1-indanol can be synthesized through the reduction of 1-indanone using reducing agents like lithium aluminum hydride (LAH) wikipedia.orgwikipedia.org. This is a well-established method for converting ketones to alcohols. Furthermore, 1-indanol itself can act as a reducing agent in certain contexts, such as in the Meerwein-Ponndorf-Verley (MPV) reduction, where it can be used to reduce unsaturated ketones to allylic alcohols with high selectivity atamanchemicals.com.
Elimination Reactions to Form Indenes
Ring-Opening and Rearrangement Reactions Involving the Indane Core
The indane core, a bicyclic system comprising a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring, can undergo ring-opening and rearrangement reactions under specific conditions, although these are generally less common for the intact indanol structure compared to functional group transformations on the hydroxyl group.
Ring-Opening Reactions: While direct ring-opening of the indane core in this compound is not widely reported, studies on related systems provide insight into the possibility of such transformations. For example, ring-opening reactions have been observed in aziridines and cycloalkanone oxime derivatives, suggesting that strained or activated cyclic systems can undergo such processes wikipedia.orgfishersci.ca. More relevantly, a new rearrangement of spiro[indane-1,3′-thiophene] derivatives has been reported, which is accompanied by the opening of the cycloalkane ring in the proximity of the carbonyl group fishersci.ca. This indicates that the cyclopentane ring of the indane core can be susceptible to opening under certain conditions, particularly when adjacent to activating groups or involved in complex rearrangement pathways.
Rearrangement Reactions: Rearrangement reactions involve a change in the connectivity of atoms within a molecule, often proceeding through carbocation intermediates via hydride or alkyl shifts synhet.comfishersci.ca. While general to organic chemistry, specific rearrangements of the indane core can occur. Cytochrome P450 enzymes have been shown to catalyze various rearrangement reactions, including ring contraction, in different substrates americanelements.com. The oxy-Cope rearrangement, a fishersci.comfishersci.com-sigmatropic rearrangement, involves the reorganization of unsaturated alcohols to form unsaturated carbonyl compounds, driven by keto-enol tautomerization. While this compound is not an unsaturated alcohol in the typical sense for an oxy-Cope rearrangement, the principle of skeletal reorganization under specific conditions remains relevant for indane derivatives. The aforementioned rearrangement of spiro[indane-1,3′-thiophene] derivatives, which involves ring opening and transformation of a thiophene (B33073) ring to a pyrrole, further illustrates the potential for complex rearrangements involving the indane system fishersci.ca.
Electrophilic Aromatic Substitution on the Indanol Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. The mechanism of EAS typically involves a two-step process: initial attack of the aromatic ring (as a nucleophile) on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity.
The regioselectivity of EAS on the indanol aromatic ring will be significantly influenced by the substituents present: the hydroxyl group at C4 and the ethyl group at C1. The hydroxyl group is a strong activating group and an ortho/para director, meaning it directs incoming electrophiles to the positions ortho (C3 and C5) and para (C7) to itself. The ethyl group is also an activating group and an ortho/para director, though generally weaker than a hydroxyl group. In this compound, the hydroxyl group at C4 will be the dominant directing group. Therefore, electrophiles are expected to primarily attack positions C3 and C5, and potentially C7, relative to the hydroxyl group. The steric hindrance from the ethyl group at C1 might also play a role in the regioselectivity, especially for attack at the C3 position. The fact that 5-indanol undergoes electrophilic aromatic substitution is noted in the literature, confirming the general reactivity of indanols in EAS.
Stereochemical Implications of Reaction Mechanisms
This compound possesses a chiral center at the C1 position due to the presence of the ethyl group and the bicyclic structure. This inherent chirality has significant implications for its reaction mechanisms, particularly concerning stereospecificity and stereoselectivity.
Stereospecificity and Stereoselectivity: Stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product, implying a perfect transfer of stereochemical information. If the transfer is not perfect, the reaction is considered stereoselective. In the context of this compound, reactions occurring at or adjacent to the chiral C1 center, or reactions that generate new chiral centers, will be subject to stereochemical control.
Studies on other indanol derivatives illustrate these principles. For example, (S)-(+)-1-Indanol is a chiral compound wikipedia.org. The stereospecific oxidation of (R)- and (S)-1-indanol by naphthalene dioxygenase demonstrates how the pre-existing stereochemistry of the substrate influences the regio- and stereochemistry of the products, leading to different stereoisomers of indandiols and indantriols americanelements.comamericanelements.com. This highlights that the enzyme's active site interacts specifically with the enantiomers, leading to distinct outcomes.
Furthermore, chiral indanol derivatives, such as (1R,2S)-1-amino-2-indanol, are widely utilized as chiral auxiliaries in asymmetric synthesis to control stereochemistry in various reactions, including enantioselective reductions and diastereoselective alkylations fishersci.com. The synthesis of 1-trifluoromethylindanes has also been achieved in regio- and stereoselective ways, with the predominant formation of trans-indanes in some cases, likely due to steric hindrance during the reaction wikipedia.org. These examples underscore the importance of considering the existing chiral center at C1 in this compound and how it can influence the stereochemical outcome of its transformations, potentially leading to diastereoselective or enantioselective reactions depending on the reagents and conditions employed.
Advanced Analytical Techniques for Purity and Structural Elucidation
Chromatographic Separations
Chromatographic techniques are paramount for the separation of 1-Ethyl-indan-4-ol from reaction mixtures, byproducts, and degradants. The choice of method depends on the specific analytical goal, such as purity assessment, impurity profiling, or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase to separate the compound from any polar or nonpolar impurities. The phenolic hydroxyl group and the alkyl-substituted indane structure dictate its retention characteristics.
A typical HPLC method for purity analysis would involve a C18 column, which provides excellent separation for compounds of moderate polarity. The mobile phase often consists of a gradient mixture of water (often with a pH modifier like formic acid to ensure sharp peak shapes) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, set at a wavelength where the aromatic chromophore of the indane ring absorbs strongly, typically around 215 nm and 275 nm. jfda-online.com Method validation would demonstrate specificity, linearity, accuracy, and precision. japsonline.comakjournals.com
Table 1: Illustrative HPLC Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Compound Identity | Area (%) |
|---|---|---|---|
| 1 | 4.8 | Process Impurity A | 0.08 |
| 2 | 7.2 | This compound | 99.85 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself has limited volatility due to the polar hydroxyl group, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be effectively achieved through chemical derivatization. ingentaconnect.com This process converts the polar -OH group into a less polar, more volatile ether or ester group. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the phenol (B47542) with a trimethylsilyl (B98337) (TMS) group.
The resulting TMS-ether of this compound is significantly more volatile and thermally stable, making it suitable for GC analysis. The sample is injected into the GC, where it is separated from other volatile components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). orientjchem.org The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for identification based on the fragmentation pattern. phcogres.compjps.pk This technique is highly sensitive for identifying and quantifying trace-level volatile impurities or related substances.
Table 2: Hypothetical Volatile Impurities in a this compound Sample Identified by GC-MS after Derivatization
| Retention Time (min) | Identified Compound (as TMS derivative) | Method of Identification |
|---|---|---|
| 10.5 | 2-Ethylphenol | Mass Spectrum Library Match (NIST) |
| 12.3 | This compound TMS-ether | Characteristic Mass Spectrum |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). nih.gov This results in markedly higher resolution, greater sensitivity, and significantly faster analysis times. nih.gov For this compound, a UPLC method would allow for more efficient separation from closely related impurities, providing a more accurate purity profile in a fraction of the time required by HPLC. researchgate.net
The principles of separation remain the same as in HPLC, typically reversed-phase, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. herbmedpharmacol.comresearchgate.net A UPLC-MS/MS method could provide even greater specificity and sensitivity for quantification. nih.gov
Table 3: Comparison of Typical Performance: HPLC vs. UPLC for this compound Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Column Particle Size | 3.5 - 5 µm | < 2 µm |
| Typical Run Time | 15 - 30 min | 2 - 5 min |
| Peak Resolution | Good | Excellent |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is considered a type of normal-phase chromatography and is particularly well-suited for the separation of chiral compounds. chromatographyonline.comwaters.com Since this compound possesses a chiral center at the carbon atom bearing the ethyl group (C1), its enantiomers can be separated using a chiral stationary phase (CSP) in an SFC system.
The use of supercritical CO2 as the primary mobile phase, often modified with a small amount of an alcohol like methanol or ethanol, results in low viscosity and high diffusivity, enabling fast and efficient separations. shimadzu.com This "green" technology significantly reduces the consumption of organic solvents compared to normal-phase HPLC. waters.com
Table 4: Example of Chiral SFC Separation of this compound Enantiomers
| Enantiomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| (R)-1-Ethyl-indan-4-ol | 3.5 | > 2.0 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. It provides information about the molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. rsc.org This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₁₄O). By comparing the experimentally measured exact mass with the calculated mass, the molecular formula can be confirmed with high confidence, distinguishing it from other potential isobaric compounds. rsc.orgphcogres.com
In addition to molecular formula confirmation, HRMS can be used to analyze the fragmentation pattern of this compound. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. msu.edu Analyzing the exact masses of these fragments helps to piece together the structure of the parent molecule. nih.gov For this compound, key fragmentations would include the loss of the ethyl group and cleavages within the indane ring structure. miamioh.edu
Table 5: Plausible HRMS Fragmentation Data for this compound (C₁₁H₁₄O)
| Ion | Proposed Fragment | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₅O⁺ | 163.1117 | 163.1119 |
| [M-C₂H₅]⁺ | C₉H₉O⁺ | 133.0648 | 133.0650 |
Tandem Mass Spectrometry (MS/MS, MSn)
Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for the structural elucidation of compounds by fragmenting a specific ion and analyzing the resulting fragment ions. In the analysis of this compound (Molecular Weight: 162.23 g/mol ), a selected precursor ion (the molecular ion, [M]+•, at m/z 162) is isolated and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern that serves as a structural fingerprint.
During ionization, the molecular ion can break apart to produce various smaller ions, and this fragmentation provides significant information about the molecule's structure. tutorchase.com The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting ions and the strength of the chemical bonds. Key fragmentation patterns for alcohols often involve the loss of a water molecule, while aromatic compounds feature stable molecular ions. libretexts.org
Expected Fragmentation Pathway: The primary fragmentation routes for this compound would likely involve:
Loss of an ethyl group: Cleavage of the bond between the ethyl group and the indan (B1671822) ring, resulting in a fragment ion at m/z 133 ([M-29]+). This is a common fragmentation for alkyl-substituted aromatic rings. tutorchase.com
Loss of water: Dehydration involving the hydroxyl group is a characteristic fragmentation for alcohols, leading to a fragment ion at m/z 144 ([M-18]+). tutorchase.comlibretexts.org
Benzylic cleavage: Fission of the bond adjacent to the aromatic ring is a favorable process. Fragmentation of the five-membered ring can lead to various stable ions. For instance, cleavage of the C1-C2 and C3-C3a bonds could generate characteristic ions. Studies on similar indanol structures, such as trans-2-(4-N,N-dimethylaminobenzyl)-1-indanol, confirm the prevalence of water loss and benzylic cleavage fragmentation patterns. uni-koeln.de
Retro-Diels-Alder (RDA) reaction: Although less common for this specific structure, an RDA-type cleavage of the five-membered ring could occur, providing further structural detail.
The resulting product ions are then detected, creating an MS/MS spectrum. This spectrum is highly specific and can be used to confirm the identity of the compound even in complex mixtures.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
|---|---|---|---|
| 162 | 144 | H₂O (18) | 1-Ethyl-indene |
| 162 | 133 | C₂H₅ (29) | Indan-4-ol |
| 144 | 115 | C₂H₅ (29) | Indenyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts for this compound are based on established ranges for aromatic, aliphatic, and alcohol protons. libretexts.org Data from analogous structures, such as 2-ethyl-1-indanone, provide a strong basis for these predictions, with adjustments made for the presence of the hydroxyl group at the C4 position. utah.edu
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbons and their respective chemical environments. The ¹³C chemical shift range is much broader than for protons, providing excellent resolution. oregonstate.edu Quaternary carbons, which have no attached protons, are typically weaker in intensity. oregonstate.edu The predicted shifts are based on known values for substituted indanes and phenols. utah.eduwisc.edu
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-5 | ~7.1 | t | ~7.8 |
| H-6 | ~6.8 | d | ~7.6 |
| H-7 | ~6.7 | d | ~7.9 |
| -OH | ~5.0 | s (broad) | - |
| H-1 | ~4.8 | m | - |
| H-2, H-3 (Aliphatic CH₂) | ~1.9 - 3.0 | m | - |
| -CH₂- (Ethyl) | ~1.7 | q | ~7.4 |
| -CH₃ (Ethyl) | ~0.9 | t | ~7.4 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-4 (Ar-OH) | ~155 |
| C-3a, C-7a (Quaternary Ar) | ~140 - 145 |
| C-5, C-6, C-7 (Ar-CH) | ~115 - 130 |
| C-1 (CH) | ~75 |
| C-2, C-3 (Aliphatic CH₂) | ~30 - 40 |
| -CH₂- (Ethyl) | ~28 |
| -CH₃ (Ethyl) | ~12 |
Strategic Use of Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization involves modifying an analyte to improve its analytical properties, such as enhancing detector response, improving chromatographic separation, or enabling chiral resolution. For this compound, the reactive phenolic hydroxyl group is the primary target for derivatization.
Pre-column and Post-column Derivatization
In High-Performance Liquid Chromatography (HPLC), derivatization can be performed either before (pre-column) or after (post-column) the analytical column. nkust.edu.tw
Pre-column Derivatization: The analyte is reacted with a derivatizing agent before being injected into the HPLC system. This approach is advantageous as it does not have strict constraints on reaction time or conditions. greyhoundchrom.com The resulting derivative must be stable throughout the chromatographic run. For this compound, derivatizing its hydroxyl group with a chromophoric or fluorophoric reagent can significantly enhance UV or fluorescence detection, which is particularly useful for trace analysis. tandfonline.com
Post-column Derivatization: The derivatizing reagent is introduced into the mobile phase stream after the column and before the detector. greyhoundchrom.com This method is beneficial for analyzing unstable derivatives, as the product only needs to be stable for the short time it takes to travel to the detector. nih.gov It also avoids potential interference from reagent by-products during separation. actascientific.com The reaction must be rapid and compatible with the mobile phase. greyhoundchrom.com
A variety of reagents are available for the derivatization of phenolic compounds, which are applicable to this compound.
Table 4: Common Derivatization Reagents for Phenolic Compounds in HPLC
| Reagent | Technique | Reaction Conditions | Detection | Reference(s) |
|---|---|---|---|---|
| Benzoyl chloride | Pre-column | pH 10-11, 15 min | UV (232 nm) | researchgate.net |
| 4-Nitrobenzoyl chloride | Pre-column | pH 8.5, 50°C, 1 min | UV (280 nm) | scirp.org |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Pre-column | pH 8.5, Room Temp, 5 min | UV (380 nm) | tandfonline.com |
| Coumarin-6-sulfonyl chloride | Pre-column | Microreactor, 3 min | Fluorescence (Ex: 360 nm, Em: 460 nm) | nih.gov |
| 4-Aminoantipyrine | Pre-column | pH 9, with K₂S₂O₈, 5 min | Visible (440 nm) | dergipark.org.tr |
| Photochemical Derivatization | Post-column | On-line photoreactor | Fluorescence (Ex: 270 nm, Em: 310 nm) | nkust.edu.tw |
Derivatization for Chiral Analysis
The carbon atom at position 1 of this compound is a chiral center, meaning the compound exists as a pair of enantiomers. Analyzing the enantiomeric purity is critical in many applications. Chiral derivatization is an indirect method for separating enantiomers. It involves reacting the racemic mixture with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (GC or HPLC). chemistrydocs.com
For this compound, the hydroxyl group can be esterified with a chiral acid or acid chloride. The resulting diastereomeric esters can then be resolved. This approach has been successfully applied to the separation of similar compounds like 1-indanol (B147123). chemistrydocs.comresearchgate.net
Common Chiral Derivatizing Agents for Alcohols:
(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride): Reacts with the alcohol to form diastereomeric esters, often analyzed by NMR or HPLC.
(-)-Menthyl chloroformate: Forms diastereomeric carbonates that can be separated by GC or HPLC.
(R)-(+)-trans-Chrysanthemoyl chloride: Forms stable diastereomeric esters suitable for GC separation.
(S)-Trolox methyl ether: Can be used as a chiral derivatizing reagent for the analysis of chiral alcohols by capillary gas chromatography. tandfonline.com
The choice of derivatizing agent depends on the analytical technique being used and the specific properties of the analyte. The goal is to produce stable diastereomers that exhibit a sufficient separation factor (α) on a standard chromatographic column.
Applications in Catalysis and Chiral Material Science
1-Ethyl-indan-4-ol as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are stereogenic units temporarily incorporated into an organic compound to direct the stereochemical outcome of a reaction, after which they can typically be recovered. nih.govuni-freiburg.de Indanol-based compounds, particularly cis-1-amino-2-indanol derivatives, have been effectively employed as chiral auxiliaries in numerous asymmetric transformations. fishersci.finih.gov The rigid skeleton of the aminoindanol (B8576300) framework is crucial, as it limits transition state geometries more effectively than less constrained alternatives like phenylglycinol, leading to high selectivities. fishersci.fi
These auxiliaries have been utilized in reactions such as diastereoselective enolate alkylation and diastereoselective reduction. fishersci.finih.gov For instance, cis-1-aminoindan-2-ol derived tetrahydro-4H-oxazinone has been investigated for the synthesis of α-amino acids. fishersci.fi The use of indanol-derived acetals has also been explored as chiral auxiliaries, demonstrating high stereochemical induction in reactions like the diethylaluminum chloride-promoted Diels-Alder reaction of acrylate (B77674) derivatives. nih.gov
Indanol-Based Ligands in Asymmetric Catalysis
Indanol scaffolds are versatile motifs for designing chiral ligands that can coordinate with metal centers to facilitate enantioselective catalytic reactions.
Chiral 1,3,2-oxazaborolidines, often derived from amino alcohols like indanol derivatives, are highly effective homogeneous catalysts for the enantioselective reduction of ketones to chiral secondary alcohols using borane. wikipedia.orgscitoys.comnih.gov This class of catalysts, notably the Corey-Bakshi-Shibata (CBS) catalysts, represents a significant milestone in asymmetric catalysis, enabling the enantioselective reduction of achiral ketones. wikipedia.orgfragranceu.comthegoodscentscompany.com
The mechanism involves the formation of a complex between the oxazaborolidine and borane, which then rapidly reduces ketones with excellent yields and enantiomeric excesses. scitoys.com For example, the asymmetric reduction of bromo ketone with (1R,2S)-B-methyl oxazaborolidine derived from cis-1-amino-2-indanol can yield bromohydrin with high enantiomeric excess (e.g., 96% ee) and yield (e.g., 98%). fishersci.fi The enantioselective properties of these oxazaborolidines are highly dependent on their structure, with the nature and position of substituents significantly influencing the enantiomeric excess achieved. scitoys.com
Table 1: Representative Enantioselective Reductions with Indanol-Derived Oxazaborolidine Catalysts
| Substrate Type | Catalyst Type | Reaction | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Source |
| Prochiral Ketones | Oxazaborolidine (from aminoindanol) | Enantioselective Reduction | High (e.g., 98%) | High (e.g., 96%) | fishersci.fiscitoys.com |
| Arylketones | CBS Oxazaborolidine | Enantioselective Reduction | High | High | fragranceu.com |
| Ketimines, Oximes | Oxazaborolidine | Enantioselective Reduction | - | - | wikipedia.org |
Indanol scaffolds have been successfully integrated into the design of chiral organoiodine catalysts, which are important for catalytic redox transformations. uni.lu These catalysts have been explored for their enantiocontrol in reactions such as the hydrative dearomatization of 2,4-disubstituted phenols, producing corresponding 4-hydroxyquinones. uni.lunih.gov While the results in terms of reactivity and enantioselectivity can be moderate to good, this approach represents a notable advancement in developing efficient chiral catalyst motifs for organoiodine catalysis. uni.lu Furthermore, chiral hypervalent iodine compounds, some incorporating indanol-based chiral moieties, have been investigated in asymmetric oxidative functionalizations, including dioxytosylation of styrene (B11656) and α-oxytosylation of propiophenone, showing stereoselectivities up to 53% ee. evitachem.com
Table 2: Applications of Indanol-Based Chiral Organoiodine Catalysts
| Reaction Type | Substrate | Catalyst Scaffold | Typical Yield (%) | Typical Enantioselectivity (er) | Source |
| Hydrative Dearomatization | 2,4-Disubstituted Phenols | Indanol-based organoiodine | Moderate to Good (e.g., 34-73%) | Moderate to Good (e.g., 81.5:18.5 to 92:8) | uni.lunih.gov |
| Asymmetric Oxidative Functionalization | Styrene, Propiophenone | Chiral hypervalent iodine (indanol moiety) | - | Up to 53% ee | evitachem.com |
Beyond oxazaborolidines and organoiodine catalysts, indanol derivatives serve as chiral ligands in a variety of other metal-catalyzed asymmetric reactions. For instance, aminoindanol derivatives have been widely employed as ligands in organometallic catalytic complexes, demonstrating outstanding results. Examples include vanadium-catalyzed asymmetric oxidation of disulfides and sulfides, and transfer-hydrogenation reactions catalyzed by bifunctional chiral ruthenium complexes.
The design of modular chiral ligands incorporating indanol scaffolds allows for the fine-tuning of metal complex properties, leading to highly active and efficient catalysts for various transformations. These can include reactions involving first-row transition metals, where indanol-based ligands contribute to selective catalytic transformations by modulating metal-ligand properties.
Chiral Organoiodine Catalysts
Integration into Organocatalyst Design
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. Indanol motifs can be integrated into the design of organocatalysts, often acting as bifunctional catalysts that combine different activation modes.
For example, indanol-based thiourea (B124793) catalysts have been reported for enantioselective conjugate additions, affording products with good yields and high enantiomeric excesses (e.g., up to 98% yield and 98% ee). These catalysts can provide an efficient method for preparing biologically interesting β-amino acid derivatives. The indanol framework in such sulfinyl ureas has been shown to have an important effect on the diastereo- and enantioselectivity of processes like the asymmetric aza-Henry reaction.
The modular nature of catalysts derived from indanol scaffolds allows for variations that can improve reactivity and enantioselectivity, making them economically viable for industrial processes. Indole-modified spirocyclic scaffolds, which can be seen as related to indanol structures, have also been developed as C2-symmetric organocatalysts or ligands in asymmetric reactions, including hydrogenation, allylic alkylation, hydroboration, and Michael addition.
Role in the Synthesis of Chiral Building Blocks and Intermediates for Complex Molecules
Indanol derivatives are invaluable in the synthesis of chiral building blocks and intermediates, which are essential for constructing complex molecules, including pharmaceuticals and natural products. fishersci.finih.gov The ability to prepare enantiomerically pure compounds is crucial for medicinal chemistry and related disciplines. fishersci.fi
Indanols, particularly aminoindanol-based structures, have been utilized in the synthesis of various sulfinamide ligands, including enantiomerically pure (R)-tert-butanesulfinamide, in excellent yields and enantiopurities. Moreover, oxazaborolidines derived from indanol have facilitated the synthesis of various building blocks for natural products. wikipedia.orgthegoodscentscompany.com The conformational constraint provided by the indanol skeleton is key to achieving high selectivities in these synthetic routes. fishersci.fi
The broad utility of indanol derivatives as chiral building blocks stems from their inherent chirality and the ease with which they can be modified to create diverse structures. This enables their application in the efficient construction of complex chiral molecules with high stereochemical purity.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways for Highly Substituted Indanols
Future research in indanol synthesis is expected to focus on developing novel and more efficient pathways, especially for highly substituted indanols. Current efforts involve diverse strategies, including intramolecular palladium(0)-catalyzed C(sp3)-H arylation, which has shown promise in synthesizing 1-indanols and 1-indanamines with tertiary C1 atoms, despite potential steric interactions. nih.gov The efficiency of such reactions can be influenced by the degree of substitution at C2 and the nature of heteroatomic substituents at C1, which can impact diastereoselectivity. nih.gov
Another promising avenue is the rapid asymmetric synthesis of highly functionalized indanols through organocascade reactions, such as Michael/Henry reactions utilizing squaramide catalysts. cenmed.com Furthermore, the development of highly chemoselective reactions, including uncommon benzylic methyl group to aldehyde oxidations, offers new routes to aromatic functionalized indanones and indanols. fishersci.ca Strategies for accessing specific indanol derivatives, like cis-1-amino-2-indanol, also involve syntheses from non-indane skeletons and intramolecular amide cyclization, indicating a trend towards more complex and controlled synthetic routes. The broader field of predicting novel synthetic pathways using retrosynthesis models and artificial intelligence (AI) is also gaining traction, which could significantly accelerate the discovery of new indanol synthesis routes. wikipedia.org
Development of Advanced Asymmetric Catalytic Systems Based on Indanol Chirality
The inherent chirality of indanol derivatives, such as 1-Ethyl-indan-4-ol which possesses a chiral center at C1, makes them highly valuable in asymmetric catalysis. Future research aims to develop advanced catalytic systems leveraging this chirality for enantioselective transformations. For instance, trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives have been successfully employed as chiral ligands in the catalytic asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivities. nih.gov Similarly, cis-2-amino-3,3-dimethyl-1-indanol has proven to be an efficient ligand for palladium-catalyzed enantioselective allylic amination reactions. fishersci.ca
A notable example is the use of (1R,2S)-(+)-cis-1-amino-2-indanol as an effective ligand for asymmetric catalysis in the transfer hydrogenation of ketones. nih.govuni.lu The strategic introduction of an indanol scaffold into catalyst design has also led to the development of chiral organoiodine catalysts for enantioselective hydrative dearomatization, addressing the challenge of limited effective organoiodine catalysts. sigmaaldrich.com The rigidity of the indanol-based unit in ligands, such as a heterogenized chiral imino indanol complex of manganese, contributes to high asymmetric induction and enantioselectivity in reactions like the aerobic epoxidation of olefins. nih.gov Computational studies suggest that the equatorial hydroxyl conformation in 1-indanol (B147123) can stabilize transition states in organocatalytic reactions, thereby enhancing enantioselectivity. synhet.com
In Situ Spectroscopic and Computational Approaches to Reaction Dynamics
A deeper understanding of reaction dynamics and mechanisms is crucial for optimizing indanol chemistry. Future research will increasingly rely on in situ spectroscopic and computational approaches. Computational calculations, particularly Density Functional Theory (DFT), are already being used to elucidate mechanistic proposals for reactions catalyzed by chiral aminoindanol-derived thioureas, highlighting the critical role of the hydroxyl group in achieving enantioselectivity. nih.govfishersci.caidrblab.net
Integrating computational chemistry with experimental data is a key future direction for predicting the thermodynamic stability of compound conformers and understanding reaction pathways. This involves performing temperature-dependent IR or NMR spectroscopy to measure conformer populations, using DFT calculations to model potential energy surfaces and identify transition states, and validating these models through Arrhenius plots correlating computed activation energies with kinetic data from variable-temperature studies. synhet.com Such approaches are vital for understanding tautomeric equilibria and reaction mechanisms involving indanols. ontosight.ai
Integration of Machine Learning and AI in Indanol Chemistry Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize various aspects of indanol chemistry research, from synthesis planning to catalyst design and property prediction. AI systems can facilitate chemical reactions by optimizing catalysts and recognizing chemical properties based on spatial structures, aiding in the de novo design of drugs and the prediction of molecular domains. alfa-chemistry.com
In computer-aided synthesis planning, AI models are being developed to predict optimal reaction components, as demonstrated in the oxidation of 4-methyl-1-indanol to 4-methyl-1-indanone, where models provide predictions with relatively high scores. fishersci.pt ML models are also being developed to predict enantioselectivity in asymmetric catalytic reactions involving indanol-based catalysts, with algorithms like XGBoost showing promising performance in guiding catalyst and additive selection. nih.gov Beyond synthesis, ML approaches are being used in drug discovery, with compounds like 5-indanol (B105451) being part of compound libraries screened for biological activity using ML-based methods. uni.lu Furthermore, ML-enhanced spectroscopic techniques, such as enantioselective single-shot-single-molecule ac Stark spectroscopy, are being explored for precise detection and control of chiral compounds like 1-indanol. nih.gov
Sustainable and Biocatalytic Routes for Industrial Scale-Up
The development of sustainable and biocatalytic routes for indanol production is a critical area for future industrial scale-up, aligning with the principles of green chemistry. Biocatalysis, utilizing isolated enzymes or whole cells, offers environmentally friendly conditions and high selectivities for producing high-value molecules. uni.lu
Significant progress has been made in the biocatalytic asymmetric synthesis of (S)-1-indanol from 1-indanone (B140024) using various microorganisms, including Lactobacillus paracasei BD71 and Saccharomyces cerevisiae. synhet.comderpharmachemica.commetabolomicsworkbench.orgscbt.com These processes are characterized by high yields, excellent enantiomeric purity, and gram-scale production, offering a cost-effective, clean, and eco-friendly alternative to traditional chemical methods. derpharmachemica.commetabolomicsworkbench.orgscbt.com Enzymes like 5-hydroxymethylfurfural (B1680220) oxidases (HMFO) and alcohol dehydrogenases (ADHs) are being investigated for their role in the enantioselective oxidation and reduction of indanols in green reaction media, including deep eutectic solvents (DESs). uni.lusigmaaldrich.com
Beyond biocatalysis, sustainable chemical synthesis methods, such as Rh-catalyzed asymmetric transfer hydrogenation, are being explored for the enantioenriched synthesis of indanol derivatives. Environmentally benign synthesis of 1-indanones using microwave-assisted Friedel-Crafts acylation in ionic liquids, with recoverable and reusable metal triflate catalysts, also exemplifies the shift towards more sustainable industrial processes. These advancements underscore a concerted effort to develop cleaner, more efficient, and scalable methods for indanol production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
